达克替尼单水合物

描述

- 达可替尼水合物是一种口服有效的不可逆全谱ErbB抑制剂。 它特异性地、不可逆地与人EGFR(表皮生长因子受体)亚型结合,抑制表达EGFR的肿瘤细胞增殖并诱导凋亡 .

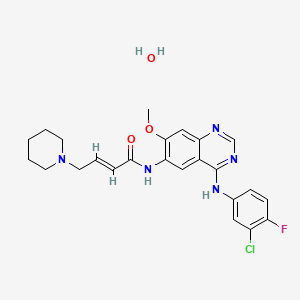

- 其化学结构如下所示: !达可替尼水合物

科学研究应用

- 达可替尼水合物已在癌症研究中得到广泛研究,特别是在转移性非小细胞肺癌(NSCLC)治疗中 .

- 除了NSCLC,它的应用范围扩展到其他癌症和相关领域。

- 研究人员探索其在个性化医疗、靶向治疗和克服耐药性方面的潜力。

作用机制

- 达可替尼水合物的机制涉及抑制ErbB家族酪氨酸激酶,包括EGFR。

- 它破坏对细胞生长、存活和增殖至关重要的信号通路。

- 分子靶标包括EGFR、HER2、HER3和HER4。

生化分析

Biochemical Properties

Dacomitinib monohydrate plays a crucial role in biochemical reactions by inhibiting the activity of EGFR family members. It interacts with enzymes and proteins such as EGFR, HER2, and HER4, binding irreversibly to their ATP-binding sites. This interaction prevents the phosphorylation and subsequent activation of downstream signaling pathways that are essential for cell proliferation and survival . By inhibiting these receptors, dacomitinib monohydrate disrupts the signaling cascades that promote tumor growth and progression.

Cellular Effects

Dacomitinib monohydrate exerts significant effects on various cell types, particularly cancer cells. It influences cell function by inhibiting cell signaling pathways such as the PI3K/AKT and MAPK pathways, which are critical for cell growth and survival . This inhibition leads to reduced cell proliferation, increased apoptosis, and altered gene expression. In cancer cells, dacomitinib monohydrate has been shown to decrease the expression of genes involved in cell cycle progression and survival, thereby impeding tumor growth .

Molecular Mechanism

The molecular mechanism of dacomitinib monohydrate involves its irreversible binding to the ATP-binding sites of EGFR, HER2, and HER4. This binding inhibits the kinase activity of these receptors, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling molecules . By blocking these pathways, dacomitinib monohydrate effectively halts the transmission of proliferative and survival signals within the cell, leading to reduced tumor growth and increased cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dacomitinib monohydrate have been observed to change over time. The compound is relatively stable, but its efficacy can diminish due to degradation and the development of resistance mechanisms in cancer cells . Long-term studies have shown that while dacomitinib monohydrate initially reduces tumor size and proliferation, cancer cells may eventually adapt through mutations or alternative signaling pathways, leading to decreased sensitivity to the drug .

Dosage Effects in Animal Models

The effects of dacomitinib monohydrate vary with different dosages in animal models. At therapeutic doses, it effectively inhibits tumor growth and reduces metastasis. At higher doses, toxic effects such as weight loss, gastrointestinal disturbances, and hepatotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety in clinical applications .

Metabolic Pathways

Dacomitinib monohydrate is metabolized primarily through oxidative and conjugative pathways. The major circulating metabolite is O-desmethyl dacomitinib, which retains some pharmacological activity . The compound interacts with enzymes such as cytochrome P450 (CYP) isoforms, particularly CYP2D6, which play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites in the body .

Transport and Distribution

Within cells and tissues, dacomitinib monohydrate is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein (P-gp), which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high expression of EGFR, HER2, and HER4, contributing to its targeted therapeutic effects .

Subcellular Localization

Dacomitinib monohydrate localizes primarily to the cytoplasm and cell membrane, where it interacts with its target receptors. Post-translational modifications, such as phosphorylation, can influence its activity and localization within specific cellular compartments . These modifications may also affect the compound’s ability to inhibit receptor signaling and exert its therapeutic effects .

准备方法

- 达可替尼水合物的合成路线包括几个步骤,从市售的起始原料开始。

- 不幸的是,具体的合成细节和反应条件在公共领域不易获得。工业生产方法可能涉及优化这些合成路线以进行大规模生产。

化学反应分析

- 达可替尼水合物参与各种化学反应,包括氧化、还原和取代。

- 这些反应中常用的试剂和条件属于专有信息,但它们可能包括专门的催化剂和溶剂。

- 从这些反应中形成的主要产物将是达可替尼水合物的中间体或衍生物。

相似化合物的比较

- 达可替尼水合物因其不可逆结合和对ErbB受体的广谱抑制而脱颖而出。

- 类似化合物包括吉非替尼、厄洛替尼和阿法替尼,但达可替尼的独特特性使其与众不同。

生物活性

Dacomitinib monohydrate is a potent, irreversible inhibitor of the human epidermal growth factor receptor (EGFR) family, specifically targeting EGFR/HER1, HER2, and HER4. This compound has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring specific EGFR mutations. This article provides an in-depth examination of the biological activity of dacomitinib monohydrate, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Dacomitinib acts by covalently binding to cysteine residues in the catalytic domains of the EGFR family, leading to irreversible inhibition of kinase activity. This inhibition prevents downstream signaling pathways that promote tumor growth and survival, such as:

- Ras-Raf-MAPK

- PI3K/AKT

- PLCgamma-PKC-NFkB

The compound shows a high affinity for its targets with an IC50 value as low as 6 nmol/L for EGFR . Dacomitinib is particularly effective against mutant forms of EGFR associated with resistance to other therapies, such as the T790M mutation .

Pharmacokinetics

Dacomitinib exhibits linear pharmacokinetics with an absolute oral bioavailability of approximately 80%. Key pharmacokinetic parameters include:

- Peak Plasma Concentration : 104 ng/ml after a 45 mg dose

- Volume of Distribution : 2415 L

- Protein Binding : 98%

- Half-Life : Approximately 70 hours

The compound is primarily metabolized through oxidative pathways involving cytochrome P450 enzymes, with the major metabolite being O-desmethyl dacomitinib (PF-05199265) .

Pivotal Trials

The efficacy of dacomitinib was primarily demonstrated in the Phase III ARCHER 1050 trial, which compared dacomitinib to gefitinib in patients with advanced or metastatic NSCLC harboring EGFR mutations. Key findings from this study include:

| Parameter | Dacomitinib | Gefitinib | P-value |

|---|---|---|---|

| Median Progression-Free Survival (PFS) | 14.7 months (95% CI: 11.1-16.6) | 9.2 months (95% CI: 9.1-11) | <0.0001 |

| Objective Response Rate (ORR) | 75.6% | Not reported | - |

| Median Overall Survival (OS) | 34.1 months (95% CI: 29.5-37.7) | 26.8 months (95% CI: 23.7-32.1) | <0.05 |

These results indicate that dacomitinib significantly improves both PFS and OS compared to gefitinib, demonstrating its effectiveness as a first-line treatment for NSCLC .

Safety Profile

While dacomitinib shows considerable efficacy, it is also associated with specific adverse events (AEs). The most common treatment-related AEs include:

- Diarrhea : Occurred in approximately 60% of patients

- Stomatitis : Reported by about 30%

- Rash : Commonly observed dermatological effect

Serious AEs were reported in about 9.3% of patients receiving dacomitinib . The management of these AEs often involved dose adjustments or temporary discontinuation of therapy.

Case Studies

Several case studies have documented the effectiveness of dacomitinib in real-world settings:

- Case Study A : A patient with metastatic NSCLC harboring an exon 19 deletion experienced a complete response after six months on dacomitinib, with no evidence of disease progression during follow-up.

- Case Study B : Another patient with T790M mutation showed significant tumor reduction after switching from another EGFR TKI to dacomitinib, highlighting its potential in overcoming resistance.

属性

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPLGGCPNTZPIH-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146359 | |

| Record name | Dacomitinib monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042385-75-0 | |

| Record name | Dacomitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042385750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacomitinib monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACOMITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5092U85G58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。